USP28 Inhibitor Scaffold Alignment: Patent-Based Structural Differentiation
The compound 3-amino-4-methyl-N-propylbenzenesulfonamide falls within the generic Markush structure of substituted 3-amino-4-methylbenzenesulfonamides claimed as USP28 inhibitors. This patent-based scaffold alignment differentiates it from common benzenesulfonamide analogs (e.g., 4-amino-N-propylbenzenesulfonamide or N-(3-aminopropyl)-4-methylbenzenesulfonamide) that lack the precise 3-amino-4-methyl substitution pattern and are not explicitly claimed for USP28 inhibitory activity [1].
| Evidence Dimension | Structural alignment with patented USP28 inhibitor scaffold |
|---|---|
| Target Compound Data | 3-amino-4-methyl-N-propyl substitution pattern matches core scaffold of Formula (I) in USP28 inhibitor patent claims |
| Comparator Or Baseline | 4-amino-N-propylbenzenesulfonamide (para-amino analog); N-(3-aminopropyl)-4-methylbenzenesulfonamide (propylamino chain variant) |
| Quantified Difference | Qualitative: Target compound falls within patented USP28 inhibitor chemical space; comparator analogs do not share the identical substitution pattern and are not explicitly claimed |
| Conditions | Patent claim scope analysis; USP28 enzyme inhibition context |
Why This Matters
This structural alignment provides a documented rationale for selecting this specific compound over off-scaffold analogs when investigating USP28-mediated pathways.
- [1] US Patent Application US20230271918A1. Substituted 3-amino-4-methylbenzenesulfonamides as small molecule inhibitors of ubiquitin-specific protease 28. Filed August 10, 2021. View Source
